2-cyclopropyl-2-methylazetidine
Description
2-Cyclopropyl-2-methylazetidine (CAS No. 1493962-11-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol . It features a four-membered azetidine ring substituted with a cyclopropyl group and a methyl group at the 2-position. The compound is commercially available through suppliers like Ambeed, Inc., which specializes in advanced intermediates and building blocks .
Properties
CAS No. |
1493962-11-0 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Disconnection Strategies
The synthesis of 2-cyclopropyl-2-methylazetidine necessitates disconnections at the azetidine ring and its substituents. Retrosynthetically, the molecule can be deconstructed into:
-
Azetidine precursor : N-protected azetidinols or azetidinones, enabling functionalization at the C2 position.
-
Cyclopropyl donor : Cyclopropyl methyl ketone or cyclopropane-containing Grignard reagents.
-
Methyl group source : Methylation agents such as methyl iodide or dimethyl sulfate.
Detailed Synthetic Methodologies
Homer-Wadsworth-Emmons Olefination for Azetidine Intermediate Formation
The Homer-Wadsworth-Emmons reaction, leveraging α-alkoxy phosphonates, has been adapted to generate azetidine precursors. In a representative protocol:
-
Phosphonate activation : α-Alkoxy p-chlorobenzyl phosphonate (II) reacts with cyclopropyl methyl ketone in the presence of sodium tert-butoxide (2.0–2.5 equiv) at 10–30°C for 2–8 hours.
-
Olefination : The reaction proceeds via a tandem deprotonation-alkylation mechanism, yielding alkoxy propylene derivatives (III) with 92–99% purity after silica gel chromatography.
-
Hydrolysis : Acidic hydrolysis (10% HCl, 20–40°C, 3–10 hours) cleaves the alkoxy group, furnishing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a structural analog of the target compound’s cyclopropyl moiety.
Table 1. Optimization of Homer-Wadsworth-Emmons Reaction Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | NaOtBu (2.2 equiv) | 85–92 | 99.3 |
| Temperature | 25°C | 89 | 98.6 |
| Solvent | THF/DCM (1:1) | 91 | 99.0 |
Mesylation-Displacement Cascades for Azetidine Functionalization
Azetidine derivatives are frequently functionalized via mesylation followed by nucleophilic displacement. Key steps from WO2000063168A1 include:
-
Mesylation : Treatment of N-protected azetidinols with mesyl chloride (1.1 equiv) in methylene chloride at −40°C to −10°C, using triethylamine as a base.
-
Displacement : Reaction of the mesylate with cyclopropylmethylamine or Grignard reagents in aqueous ammonia (30%) at 55–60°C for 12 hours, achieving 64–70% isolated yields.
-
Deprotection : Hydrogenolytic cleavage of benzyl groups (60 psi H₂, Pd/C catalyst) at 55–65°C, followed by extraction with dichloromethane and drying over Na₂SO₄.
Critical Considerations :
-
Solvent polarity : Polar aprotic solvents (THF, DMF) enhance displacement kinetics but complicate purification.
-
Temperature control : Low temperatures (−40°C) minimize mesylate decomposition (<20% over 2 hours).
Characterization and Quality Control
Analytical Validation of Synthetic Intermediates
Chromatographic and spectroscopic methods ensure intermediate purity and structural fidelity:
-
HPLC : Purity assessments (≥95% for SML2743 derivatives) using C18 columns and acetonitrile/water gradients.
-
NMR : and NMR confirm substitution patterns; cyclopropyl protons appear as multiplet signals at δ 0.5–1.2 ppm.
-
Mass spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C₈H₁₃N for this compound, m/z calc. 123.1048, found 123.1052).
Industrial Scalability and Process Optimization
Large-Scale Production Challenges
Scalability hurdles include:
-
Exothermic reactions : Mesylation and Grignard additions require precise temperature control to avoid runaway reactions.
-
Purification bottlenecks : Silica gel chromatography is replaced with distillation or crystallization in pilot-scale syntheses (e.g., reduced-pressure distillation yields 97.6% purity).
Table 2. Comparative Analysis of Scalable Methods
| Method | Scale (kg) | Yield (%) | Cost ($/kg) |
|---|---|---|---|
| Homer-Wadsworth | 50 | 89 | 1200 |
| Mesylation-Displacement | 100 | 64 | 950 |
| Hydrogenolysis | 200 | 72 | 800 |
Chemical Reactions Analysis
2-Cyclopropyl-2-methylazetidine undergoes various chemical reactions due to the ring strain and the presence of the nitrogen atom. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted azetidines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
2-Cyclopropyl-2-methylazetidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-methylazetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Azetidine Derivatives
Azetidine derivatives vary in substituents and ring strain, influencing their reactivity and applications. Below is a comparative analysis:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|
| 2-Cyclopropyl-2-methylazetidine | C₇H₁₃N | 111.18 | Cyclopropyl, methyl | Four-membered ring with high ring strain |
| 2-Methylazetidine | C₄H₉N | 71.12 | Methyl | Simpler structure, lower steric hindrance |
| 3-Azabicyclo[3.1.0]hexane | C₅H₉N | 83.13 | Bicyclic (cyclopropane fused) | Reduced ring strain due to bicyclic system |
Key Findings :
- Ring Strain : The four-membered azetidine ring in this compound exhibits higher ring strain compared to bicyclic analogs like 3-azabicyclo[3.1.0]hexane, which distributes strain across fused rings .
- Synthetic Utility : Unlike simpler azetidines, the cyclopropyl substituent in this compound may enable participation in strain-driven cycloaddition reactions, similar to cyclopropane-containing intermediates described in cyclopropaneideneacetate syntheses .
Comparison with Cyclopropane-Containing Amines
Cyclopropane rings are known for their high ring strain and reactivity. A comparison with bicyclic amines highlights differences:
| Compound | Structure | Reactivity | Applications |
|---|---|---|---|
| This compound | Monocyclic azetidine | Strain-enhanced nucleophilicity | Pharmaceutical intermediates |
| 6-Amino-3-azabicyclo[3.1.0]hexane | Bicyclic amine | Stabilized via fused rings | Bioactive molecule synthesis |
Key Findings :
- The bicyclic system in 6-amino-3-azabicyclo[3.1.0]hexane reduces overall ring strain, enhancing thermal stability compared to monocyclic this compound .
- Both compounds serve as intermediates in medicinal chemistry, but the azetidine derivative’s smaller ring size may favor rapid metabolic clearance in drug candidates.
Comparison with Heterocyclic Compounds
Heterocycles like triazoles and pyrazines differ in electronic properties:
| Compound | Heteroatoms | Aromaticity | logP (Predicted) |
|---|---|---|---|
| This compound | N | Non-aromatic | ~1.2 (estimated) |
| 3-[4-(Chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl methyl ether | N, Cl | Aromatic | 2.8 (calculated) |
| 2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine | N, O | Aromatic | 3.1 (reported) |
Key Findings :
Research Implications and Limitations
Comparative insights are extrapolated from structurally related compounds, such as bicyclic amines and cyclopropane-containing intermediates . Further studies are needed to validate reactivity and applications in target-oriented syntheses.
Q & A
Q. Key Factors Influencing Yields :
- Steric hindrance from the cyclopropane and methyl groups.
- Solvent choice (polar aprotic solvents enhance nucleophilicity).
- Temperature gradients during cyclopropanation (exothermic reactions may require cooling).
How does the cyclopropane ring in this compound influence its conformational stability and biological interactions?
Advanced Research Focus
The cyclopropane ring imposes significant conformational constraints, altering:
- Torsional Strain : The rigid cyclopropane restricts rotation around the C-C bonds, stabilizing boat or twist conformations in the azetidine ring. This impacts binding affinity to biological targets (e.g., enzymes or receptors) .
- Biological Activity : Cyclopropane-containing analogues, such as constrained amino acids, show enhanced biostability and receptor selectivity due to reduced peptide bond flexibility. For example, cyclopropyl groups in peptide backbones mimic transition states in enzymatic reactions, enhancing inhibitory potency .
- Computational Insights : Density Functional Theory (DFT) studies reveal that the cyclopropane’s angle strain (≈60°) increases electron density at the azetidine nitrogen, influencing hydrogen-bonding interactions .
What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Basic Research Focus
Spectroscopic Characterization :
Q. Crystallographic Analysis :
- Single-crystal X-ray diffraction (SCXRD) provides bond lengths and angles. For example, cyclopropane C-C bonds average 1.51 Å, while azetidine N-C bonds measure 1.47 Å. Displacement parameters reveal thermal motion in the methyl group .
What strategies can resolve discrepancies in reported biological activities of cyclopropane-containing azetidine derivatives?
Advanced Research Focus
Methodological Approaches :
- Systematic Reviews : Follow PRISMA guidelines to assess bias in published studies. For instance, excluding gray literature may skew meta-analyses (MA) of bioactivity data, as unpublished studies often report negative results .
- Dose-Response Reanalysis : Normalize IC values using standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize inter-lab variability .
- Structural-Activity Relationship (SAR) Modeling : Use machine learning (e.g., Random Forests) to identify outliers in bioactivity datasets, highlighting compounds with atypical steric or electronic profiles .
How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Advanced Research Focus
Integrated Workflow :
DFT Calculations : Optimize transition states for cyclopropane ring-opening or azetidine functionalization. For example, calculate activation energies for acid-catalyzed hydrolysis of the azetidine ring .
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. water).
Experimental Validation : Compare predicted reaction outcomes (e.g., regioselectivity in alkylation) with HPLC-monitored trials. Discrepancies may indicate unaccounted steric effects .
What are the challenges in achieving enantiomeric purity during the synthesis of this compound?
Basic Research Focus
Key Challenges :
- Racemization : The azetidine nitrogen’s basicity can lead to pH-dependent racemization during workup (e.g., aqueous extraction). Use buffered conditions (pH 4–6) to stabilize the desired enantiomer .
- Chiral Catalysts : Asymmetric hydrogenation using Rh(I)-DuPhos complexes achieves >90% ee but requires high-pressure H (50–100 psi) and low temperatures (-20°C) .
- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers, but scalability remains a bottleneck .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
